Frovatriptan-d3 (succinate)
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Overview
Description
Frovatriptan-d3 (succinate) is a deuterated form of frovatriptan succinate, a selective serotonin 5-HT1B/1D receptor agonist used primarily for the acute treatment of migraine attacks. The deuterium atoms in frovatriptan-d3 replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of frovatriptan-d3 (succinate) involves several steps, starting from the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate undergoes hydrolysis with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is then treated with tosyl chloride in the presence of pyridine to form the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine in a sealed tube at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Industrial Production Methods
Industrial production of frovatriptan-d3 (succinate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient chiral resolution processes to obtain optically pure R-enantiomer of frovatriptan .
Chemical Reactions Analysis
Types of Reactions
Frovatriptan-d3 (succinate) undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like tosyl chloride or methylamine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Tosyl chloride, methylamine.
Major Products
The major products formed from these reactions include various intermediates like 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Scientific Research Applications
Frovatriptan-d3 (succinate) has several scientific research applications:
Chemistry: Used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of frovatriptan.
Biology: Investigated for its potential to provide more stable and longer-lasting therapeutic effects due to the presence of deuterium.
Mechanism of Action
Frovatriptan-d3 (succinate) exerts its effects by binding with high affinity to 5-HT1B and 5-HT1D receptors. This binding leads to the vasoconstriction of extracerebral, intracranial arteries, thereby inhibiting the excessive dilation of these vessels, which is believed to cause migraines. The presence of deuterium may enhance the stability and duration of the drug’s action .
Comparison with Similar Compounds
Similar Compounds
Rizatriptan: Another 5-HT1B/1D receptor agonist used for migraine treatment.
Zolmitriptan: Similar to frovatriptan but with different pharmacokinetic properties.
Almotriptan: Known for its high efficacy and safety profile in migraine treatment.
Uniqueness
Frovatriptan-d3 (succinate) is unique due to the presence of deuterium, which can potentially alter its pharmacokinetic properties, making it more stable and providing a longer duration of action compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
butanedioic acid;(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1/i1D3; |
InChI Key |
WHTHWNUUXINXHN-AXHFJGNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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